molecular formula C8H7BrOS B6358853 3-Bromo-5-(methylthio)benzaldehyde CAS No. 1289063-08-6

3-Bromo-5-(methylthio)benzaldehyde

Cat. No.: B6358853
CAS No.: 1289063-08-6
M. Wt: 231.11 g/mol
InChI Key: ZKVRLBVSJNZLHK-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methylthio group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methylthio)benzaldehyde typically involves the bromination of 5-(methylthio)benzaldehyde. One common method is to react 5-(methylthio)benzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

5-(methylthio)benzaldehyde+Br2This compound\text{5-(methylthio)benzaldehyde} + \text{Br}_2 \rightarrow \text{this compound} 5-(methylthio)benzaldehyde+Br2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 3-Bromo-5-(methylthio)benzoic acid.

    Reduction: 3-Bromo-5-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylthio)benzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a mechanism involving the formation of a transition state and the subsequent departure of the bromide ion. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chlorobenzaldehyde
  • 3-Bromo-5-fluorobenzaldehyde
  • 3-Bromo-5-nitrobenzaldehyde

Uniqueness

3-Bromo-5-(methylthio)benzaldehyde is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-5-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVRLBVSJNZLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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